



A Step-by-Step Guide to Protein Labeling with CalFluor 488 Azide

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Compound of Interest		
Compound Name:	CalFluor 488 Azide	
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This comprehensive guide provides detailed application notes and protocols for the successful labeling of proteins with **CalFluor 488 Azide**. This fluorogenic probe offers significant advantages for protein tracking and quantification due to its low background fluorescence and high signal-to-noise ratio upon reaction with an alkyne-modified protein.[1][2][3][4]

Introduction to CalFluor 488 Azide and Click Chemistry

CalFluor 488 Azide is a water-soluble, fluorogenic dye that remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5] This reaction forms a stable triazole linkage with an alkynemodified protein, resulting in a highly fluorescent conjugate with excitation and emission maxima at approximately 500 nm and 521 nm, respectively. The fluorogenic nature of CalFluor 488 Azide is particularly advantageous as it minimizes background fluorescence from unreacted dye, often enabling no-wash imaging protocols and leading to a superior signal-to-noise ratio compared to conventional fluorescent dyes.

Quantitative Data Summary

The selection of a fluorescent probe is critical for the success of protein labeling experiments. The following tables summarize the key specifications of **CalFluor 488 Azide** and provide a



comparative overview with a conventional, non-fluorogenic dye, Alexa Fluor 488 Azide.

Table 1: Specifications of CalFluor 488 Azide

Property	Value	Referenc
Molecular Formula	C37H49N5O13S2	
Molecular Weight	835.94 g/mol	
Excitation Maximum (Ex)	~500 nm	-
Emission Maximum (Em)	~521 nm	-
Solubility	Water, DMSO	
Storage	-20°C, protect from light	-

Table 2: Performance Comparison: CalFluor 488 Azide vs. Alexa Fluor 488 Azide

Feature	CalFluor 488 Azide	Alexa Fluor 488 Azide	Reference
Nature	Fluorogenic (non- fluorescent until reaction)	Fluorescent	
Signal-to-Noise Ratio	High	Moderate to Low (requires washing steps)	
"No-Wash" Imaging	Amenable	Not recommended	
Background Fluorescence	Minimal	Can be significant from unreacted dye	-

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an alkyne-modified protein with **CalFluor 488 Azide**.



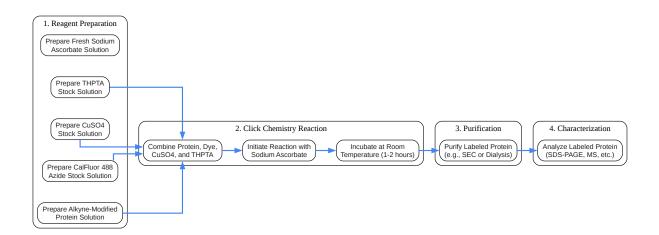
Materials and Reagents

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- CalFluor 488 Azide
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- · Sodium ascorbate
- Amine-free buffer (e.g., PBS, pH 7.4)
- Purification resin (e.g., size-exclusion chromatography column)
- Deionized water

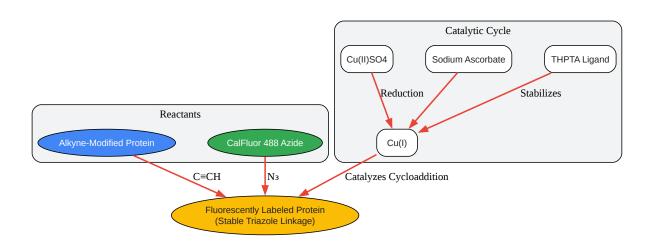
Experimental Workflow

The overall workflow for protein labeling with **CalFluor 488 Azide** involves preparation of reagents, the click chemistry reaction, and purification of the labeled protein.









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